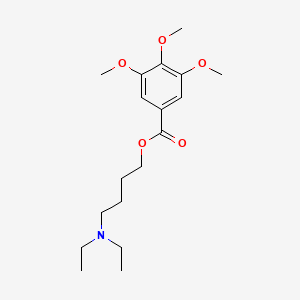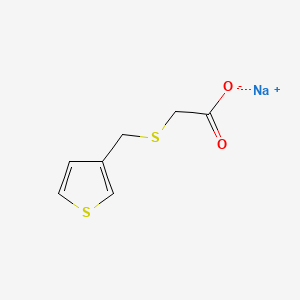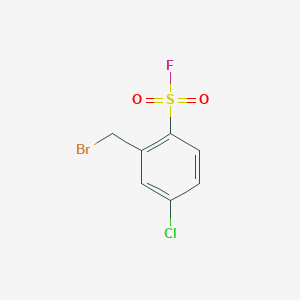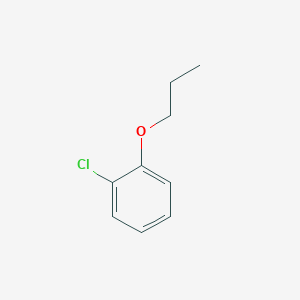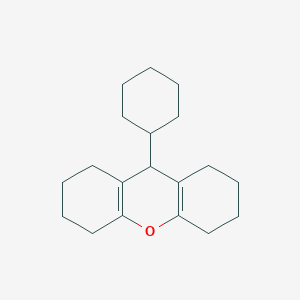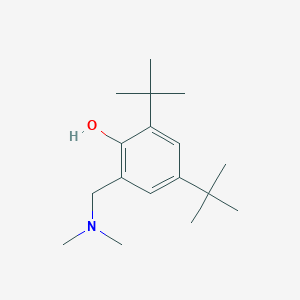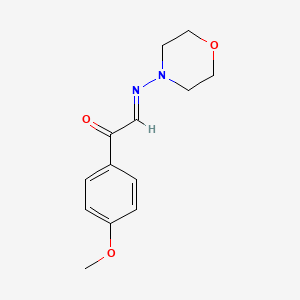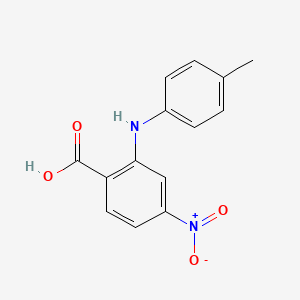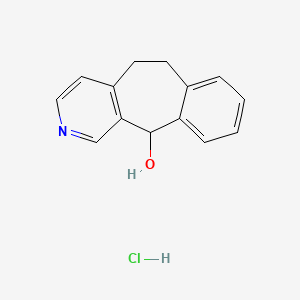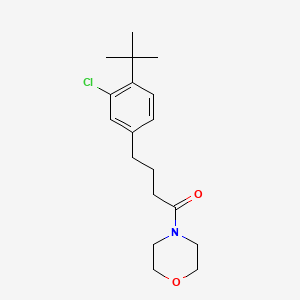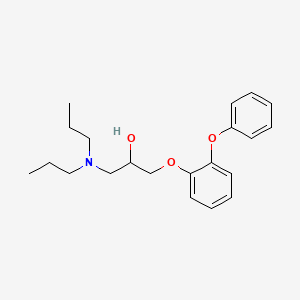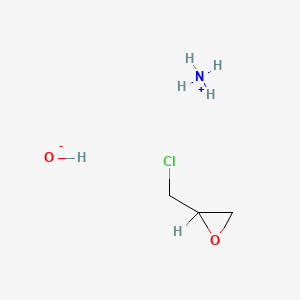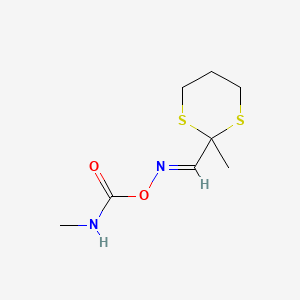
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime involves the reaction of 2-methyl-2-(methylthio)propionaldehyde with methyl isocyanate . The reaction conditions typically require a controlled environment to ensure the formation of the desired oxime carbamate product. Industrial production methods often involve large-scale synthesis in specialized chemical reactors to produce aldicarb in granular formulations containing 5% to 10% active ingredient .
Chemical Reactions Analysis
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert aldicarb into its corresponding alcohols or amines.
Substitution: Aldicarb can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, aldicarb causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, where aldicarb binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime is unique compared to other similar compounds due to its high potency and effectiveness as an acetylcholinesterase inhibitor. Similar compounds include:
Carbofuran: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Methomyl: A carbamate insecticide that also inhibits acetylcholinesterase but is less potent than aldicarb.
Properties
CAS No. |
26419-72-7 |
|---|---|
Molecular Formula |
C8H14N2O2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
[(E)-(2-methyl-1,3-dithian-2-yl)methylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O2S2/c1-8(13-4-3-5-14-8)6-10-12-7(11)9-2/h6H,3-5H2,1-2H3,(H,9,11)/b10-6+ |
InChI Key |
YRROZKZBFAEWIZ-UXBLZVDNSA-N |
Isomeric SMILES |
CC1(SCCCS1)/C=N/OC(=O)NC |
Canonical SMILES |
CC1(SCCCS1)C=NOC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
